5-(2-Fluorophenyl)nicotinic acid

Catalog No.
S1902987
CAS No.
705961-96-2
M.F
C12H8FNO2
M. Wt
217.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluorophenyl)nicotinic acid

CAS Number

705961-96-2

Product Name

5-(2-Fluorophenyl)nicotinic acid

IUPAC Name

5-(2-fluorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8FNO2

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16)

InChI Key

UEEMCRBSNWWVAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F

5-(2-Fluorophenyl)nicotinic acid (CAS 705961-96-2) is a specialized fluorinated biaryl building block extensively utilized in medicinal chemistry and advanced materials synthesis. Featuring a nicotinic acid core coupled to an ortho-fluorinated phenyl ring, this compound serves as a critical intermediate for generating conformationally restricted amides, kinase inhibitors, and GPCR modulators. In procurement contexts, sourcing this pre-coupled biaryl acid directly bypasses the need for in-house palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid, streamlining process workflows, improving overall yields, and eliminating trace heavy-metal contamination risks in early-stage synthesis [1].

Substituting 5-(2-Fluorophenyl)nicotinic acid with its non-fluorinated counterpart (5-phenylnicotinic acid) or meta/para-fluorinated isomers fundamentally alters both the physicochemical and pharmacological profile of downstream products. The ortho-fluoro substituent is not merely an electronic modulator; it acts as a steric and electrostatic lock that forces the biaryl system out of coplanarity. This specific dihedral twist cannot be replicated by 3-fluoro or 4-fluoro analogs, which freely rotate and incur high entropic penalties upon target binding. Furthermore, replacing this specific building block with unsubstituted phenyl analogs reintroduces metabolic liabilities at the ortho position and often drastically increases MDR1-mediated efflux, rendering generic substitutions unviable for lead optimization or advanced formulation [1].

Conformational Restriction and Dihedral Angle Locking

The ortho-fluoro substitution in 5-(2-Fluorophenyl)nicotinic acid induces a significant steric and electrostatic repulsion against the pyridine ring, forcing a non-planar conformation. DFT studies of 2-fluorophenyl-pyridine systems demonstrate that the ortho-fluoro group locks the biaryl dihedral angle between 40° and 60°, whereas unsubstituted or meta/para-substituted biaryls can adopt near-planar conformations. This pre-organization reduces the entropic penalty of binding in downstream drug candidates [1].

Evidence DimensionBiaryl Dihedral Angle
Target Compound Data~40° - 60° (locked non-planar conformation)
Comparator Or BaselineUnsubstituted 5-phenylnicotinic acid derivatives (< 20°, freely rotating)
Quantified Difference>20° increase in minimum energy dihedral angle
ConditionsDFT modeling and X-ray crystallography of ortho-fluoro biaryl systems

Procurement of the ortho-fluoro isomer is essential for synthesizing target-specific ligands where a twisted biaryl conformation is required for optimal receptor fit.

Improvement of Metabolic Stability via Ortho-Position Blocking

The introduction of the fluorine atom at the 2-position of the phenyl ring effectively blocks a primary site of cytochrome P450-mediated oxidative metabolism. Comparative studies on biaryl systems show that ortho-fluorination significantly decreases liver microsomal clearance compared to unsubstituted phenyl analogs. Downstream derivatives synthesized from 5-(2-Fluorophenyl)nicotinic acid consistently exhibit enhanced half-lives in both human (HLM) and rat liver microsomes (RLM) [1].

Evidence DimensionLiver Microsomal Clearance (Metabolic Stability)
Target Compound DataHigh stability (blocked ortho-oxidation site)
Comparator Or Baseline5-phenylnicotinic acid derivatives (rapid ortho-oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance rates
ConditionsHuman and Rat Liver Microsome (HLM/RLM) assays

Selecting this specific fluorinated building block directly translates to improved pharmacokinetic profiles and longer half-lives in downstream pharmaceutical applications.

Reduction of MDR1 Efflux and Enhanced Permeability

When 5-(2-Fluorophenyl)nicotinic acid is converted into amide derivatives, the ortho-fluoro group can participate in intramolecular electrostatic interactions with the adjacent amide NH. This internal masking of the hydrogen bond donor reduces the polar surface area. Studies on structurally analogous ortho-fluoro biaryl amides demonstrate a reduction in the MDR1 efflux ratio to near 1.0, compared to ratios >10 for non-fluorinated or meta-fluorinated analogs, alongside marked improvements in Caco-2 permeability [1].

Evidence DimensionMDR1 Efflux Ratio
Target Compound Data~0.75 - 1.5 (evades efflux)
Comparator Or BaselineNon-fluorinated biaryl analogs (Efflux ratio > 10)
Quantified Difference~10-fold reduction in efflux ratio
ConditionsCaco-2 bidirectional permeability assay

Buyers developing orally bioavailable compounds must prioritize the ortho-fluoro isomer to overcome intestinal efflux and poor membrane permeability.

Process Efficiency vs. In-House Suzuki Coupling

Synthesizing 5-(2-fluorophenyl)nicotinic acid in-house requires the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with 2-fluorophenylboronic acid. This specific coupling is prone to protodeboronation of the electron-deficient boronic acid and homocoupling side reactions, often limiting isolated yields to 50-70% and requiring extensive purification to remove palladium residues (<10 ppm limit for pharma). Procuring the pre-synthesized compound guarantees >95% purity and eliminates heavy metal remediation steps from the critical path [1].

Evidence DimensionProcess Yield and Metal Contamination
Target Compound Data>95% purity, zero in-house Pd usage
Comparator Or BaselineIn-house synthesis from 5-bromonicotinic acid (50-70% yield, high Pd residue risk)
Quantified DifferenceElimination of Pd-scavenging steps and 30-50% yield loss
ConditionsGMP or large-scale pharmaceutical intermediate synthesis

Purchasing the pre-coupled building block drastically reduces process time, purification costs, and transition metal contamination risks in scale-up.

Kinase Inhibitor Library Synthesis

The locked dihedral angle provided by the 2-fluorophenyl group makes this compound an ideal starting material for synthesizing hinge-binding kinase inhibitors, where precise 3D spatial arrangement is critical for target selectivity and reducing entropic binding penalties [1].

Orally Bioavailable GPCR Modulators

Due to its ability to mask downstream amide hydrogen bond donors and reduce MDR1 efflux, this compound is highly recommended for developing orally administered CNS or systemic drugs targeting G-protein coupled receptors [1].

Palladium-Free Late-Stage Functionalization

For process chemists aiming to avoid late-stage heavy metal contamination, starting with this pre-coupled biaryl acid allows for clean amide bond formations (e.g., using HATU or EDC) without the need for rigorous palladium scavenging required if the biaryl bond were formed in-house [1].

XLogP3

2.1

Wikipedia

5-(2-Fluorophenyl)pyridine-3-carboxylic acid

Dates

Last modified: 08-16-2023

Explore Compound Types